molecular formula C29H37N3O3 B1473695 Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate CAS No. 475084-96-9

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

Cat. No.: B1473695
CAS No.: 475084-96-9
M. Wt: 475.6 g/mol
InChI Key: TUQMNTRUQSTQNJ-UHFFFAOYSA-N
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Description

Biological Activity

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (CAS No. 475084-96-9) is a synthetic compound primarily recognized as an impurity of Selexipag, a potent prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C29H37N3O3
  • Molecular Weight : 475.6 g/mol
  • Appearance : White powder
  • Purity : ≥ 95% .

This compound functions as a potent agonist of the prostacyclin receptor (IP receptor). Upon binding to this receptor, it induces vasodilation and increases blood flow, particularly in peripheral tissues. This mechanism is crucial for managing conditions associated with vascular dysfunction .

Vascular Effects

Research indicates that activation of the IP receptor by this compound leads to:

  • Increased femoral skin blood flow in rat models without significant changes in systemic hemodynamics. This suggests a targeted effect on peripheral circulation, making it potentially useful in treating conditions like PAH and peripheral artery disease .

Case Studies and Research Findings

  • Study on Hemodynamic Effects :
    • A study demonstrated that administering this compound resulted in a statistically significant increase in blood flow metrics without adverse hemodynamic alterations, indicating safety for vascular applications .
  • Comparative Analysis with Selexipag :
    • In comparative studies with Selexipag, the compound exhibited similar agonistic properties on the IP receptor but with varied efficacy profiles. The long-lasting effects observed suggest a potential for extended therapeutic use .
  • Potential Applications :
    • Given its mechanism, this compound could be explored for therapeutic applications beyond PAH, including chronic obstructive pulmonary disease (COPD) and other vascular disorders where prostacyclin signaling is disrupted .

Summary of Research Findings

Study FocusFindingsReference
Hemodynamic EffectsIncreased femoral blood flow; no significant systemic hemodynamic changes
Comparison with SelexipagSimilar IP receptor agonism; differing efficacy profiles
Potential Therapeutic ApplicationsPossible use in COPD and other vascular disorders

Scientific Research Applications

Pharmacological Applications

  • Pulmonary Arterial Hypertension (PAH) :
    • Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is recognized as an impurity of Selexipag, a medication specifically designed for the treatment of PAH. Its agonistic activity on the IP receptor contributes to reduced pulmonary arterial pressure and improved exercise capacity in patients with PAH .
  • Vascular Health :
    • Research indicates that this compound significantly increases femoral skin blood flow in rat models without affecting systemic hemodynamics. This suggests its potential utility in treating peripheral artery disease and other vascular disorders .
  • Drug Development :
    • As an intermediate in the synthesis of Selexipag, this compound serves as a valuable compound for medicinal chemists aiming to develop new therapies targeting vascular health .

Case Studies and Research Findings

  • Vasodilatory Effects :
    • In experimental studies involving rat models, the compound demonstrated significant vasodilatory effects through IP receptor activation, leading to increased peripheral blood flow without adverse systemic effects .
  • Synthesis Optimization :
    • Research focusing on the synthesis of this compound has shown that optimizing reaction conditions can yield high purity and yield, making it suitable for further pharmacological studies .
  • Binding Affinity Studies :
    • Interaction studies have been conducted to assess the binding affinities of this compound with various biological targets, providing insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate in targeting the prostacyclin (IP) receptor?

The compound acts as a potent and selective agonist of the IP receptor, mimicking prostacyclin's effects by activating G-protein-coupled signaling pathways. Unlike traditional prostacyclin analogs, it exhibits minimal cross-reactivity with other prostanoid receptors (e.g., EP3, TP), reducing off-target effects. Methodologically, its selectivity was confirmed via competitive binding assays and functional cellular studies using human recombinant receptors .

Q. How is the compound synthesized, and what structural features contribute to its pharmacological activity?

The compound features a pyrazine core substituted with diphenyl groups, an isopropylamino side chain, and a butoxyacetate moiety. The tert-butyl ester enhances oral bioavailability by serving as a prodrug, which is hydrolyzed to the active metabolite {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (ACT-333679). Synthetic routes involve coupling reactions between pyrazine intermediates and butoxyacetate derivatives, optimized for yield and purity via HPLC and NMR validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data indicate acute oral toxicity (GHS Category 4) and potential skin/eye irritation. Researchers should use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation to avoid aerosol formation. Storage at -10 to -25°C in a dry environment is critical for stability .

Advanced Research Questions

Q. What experimental models validate the efficacy of this compound in pulmonary arterial hypertension (PAH)?

Preclinical studies utilized rat models of monocrotaline-induced PAH, demonstrating dose-dependent reductions in pulmonary vascular resistance. Isolated rat pulmonary artery ring assays showed unique relaxant responses at EC₅₀ values of 0.1–1 µM, attributed to IP receptor activation without EP3-mediated vasoconstriction . Chronic dosing in rodent models also revealed anti-remodeling effects, assessed via histopathology and hemodynamic measurements .

Q. How do pharmacokinetic properties influence its therapeutic application?

The compound’s prodrug design (tert-butyl ester) enhances oral absorption, with rapid hydrolysis to ACT-333679 in vivo. Pharmacokinetic studies in rats showed a plasma half-life of 6–8 hours and high protein binding (>95%), necessitating dose adjustments in renal/hepatic impairment models. Bioavailability was confirmed via LC-MS quantification in plasma and tissue homogenates .

Q. Are there contradictory findings regarding its vascular effects compared to other prostacyclin analogs?

Yes. Traditional analogs (e.g., iloprost, treprostinil) activate contractile EP3 receptors, causing paradoxical vasoconstriction in peripheral arteries (e.g., femoral). In contrast, this compound and ACT-333679 exhibit pure vasodilation in rat femoral artery assays, attributed to IP receptor selectivity. This divergence was confirmed via EP3 receptor antagonism and sympathetic nerve stimulation experiments .

Q. What methodologies identify its molecular interactions with the IP receptor?

Site-directed mutagenesis and cryo-EM studies mapped binding to the IP receptor’s extracellular loop 2 (ECL2) and transmembrane domain 7 (TM7). Key residues (e.g., Arg279, Tyr302) were identified via alanine scanning, with binding affinity quantified using radiolabeled ligand displacement assays (Ki = 20 nM) .

Q. How does β-arrestin recruitment impact its signaling profile?

Unlike non-selective analogs, this compound shows low β-arrestin recruitment in HEK293 cells expressing human IP receptors, reducing receptor desensitization. This was demonstrated via BRET (Bioluminescence Resonance Energy Transfer) assays, correlating with sustained cAMP production in pulmonary smooth muscle cells .

Q. Key Research Gaps

  • Species-Specific Differences : Limited data on primate IP receptor binding kinetics.
  • Long-Term Toxicity : Chronic exposure effects beyond 6-month rodent studies require validation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
  • CAS No.: 475084-96-9
  • Molecular Formula : C₂₉H₃₇N₃O₃
  • Molecular Weight : 475.622 g/mol .

Physical Properties :

  • Appearance : White crystalline powder.
  • Purity : ≥99.0%.
  • Boiling Point : 592.3 ± 50.0 °C (predicted).
  • Density : 1.090 ± 0.06 g/cm³.
  • pKa : 2.40 ± 0.10.
  • Safety Data : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Role in Pharmacology: This compound is structurally related to prostacyclin (IP) receptor agonists, which are critical in treating pulmonary arterial hypertension (PAH).

Structural Analogues and Prodrug Relationships

Key Compounds :

Selexipag (NS-304): Structure: 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide. Role: Orally available prodrug metabolized to MRE-269. Molecular Weight: ~520 g/mol (estimated).

MRE-269 (ACT-333679): Structure: {4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid. CAS No.: 475085-57-5. Molecular Formula: C₂₅H₂₉N₃O₃. Molecular Weight: 419.52 g/mol. Activity: Potent IP receptor agonist (EC₅₀ = 3.6 nM in human platelets) .

This compound: Distinct Feature: Tert-butyl ester replaces the sulfonamide group in selexipag.

Structural Comparison Table :

Compound Functional Group Molecular Weight (g/mol) Key Role
Selexipag (NS-304) N-methylsulfonyl acetamide ~520 Prodrug (converted to MRE-269)
MRE-269 Carboxylic acid 419.52 Active IP receptor agonist
Tert-butyl derivative (Target) Tert-butyl ester 475.62 Putative prodrug for MRE-269

Pharmacological and Metabolic Profiles

  • Selexipag vs. Target Compound: Selexipag’s sulfonamide group facilitates rapid hydrolysis to MRE-269 in vivo, ensuring sustained receptor activation .
  • Potency and Selectivity: MRE-269 demonstrates high selectivity for the IP receptor (>1,000-fold over other prostanoid receptors) . The target compound’s activity is contingent on conversion to MRE-269, as ester derivatives typically lack direct receptor affinity .

Preparation Methods

General Synthetic Route Overview

The synthesis of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate typically involves:

  • Preparation of the amine intermediate N-isopropyl-5,6-diphenylpyrazin-2-amine through alkylation.
  • Formation of the butoxy intermediate via reaction with a suitable haloalcohol or halobutyl derivative.
  • Alkylation or esterification with tert-butyl bromoacetate to introduce the tert-butyl ester moiety.
  • Purification and crystallization to obtain the final compound in a pure crystalline form.

Detailed Stepwise Preparation

Synthesis of N-isopropyl-5,6-diphenylpyrazin-2-amine

  • React 2-amino-5,6-diphenylpyrazine with isopropyl bromide in the presence of potassium tert-butoxide in dimethylformamide (DMF) solvent.
  • Heat the reaction mixture gradually to 80-85°C and stir for 6 hours.
  • Cool the mixture, dilute with water, and stir to precipitate the product.
  • Filter and dry to obtain the amine intermediate.

Preparation of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol

  • React l-chlorobutan-4-ol with 2-bromoacetic acid in the presence of potassium carbonate in acetonitrile.
  • Heat at 75-80°C for 6 hours.
  • Cool and acidify with dilute hydrochloric acid, followed by extraction.

Formation of this compound

  • Add potassium hydroxide aqueous solution to a mixture of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol and toluene at 25-30°C.
  • Cool the reaction to 0-5°C.
  • Slowly add tert-butyl bromoacetate at 0-5°C and stir for 60 minutes.
  • Raise the temperature to 25-30°C and maintain for another 60 minutes.
  • This step introduces the tert-butyl ester group via nucleophilic substitution.

Purification and Crystallization

  • Dissolve the crude this compound in methanol.
  • Add aqueous sodium hydroxide solution and heat to reflux for 3 hours.
  • Distill off the solvent under reduced pressure.
  • Cool and acidify the mixture with dilute hydrochloric acid.
  • Extract with ethyl acetate, wash with aqueous sodium chloride, and remove solvent under reduced pressure.
  • Treat the residue with ethyl acetate and activated carbon at 25-30°C, stir for 30 minutes, then filter.
  • Slowly add the filtrate to a mixture of n-heptane and water at 25-30°C and stir for 10 hours.
  • Filter the precipitated solid, wash with n-heptane, and dry to obtain the purified compound.

Crystalline Forms and Their Preparation Conditions

The compound can be obtained in different crystalline forms (e.g., form-P, form-L, form-M), which are important for its physicochemical properties and stability.

Crystalline Form Key Preparation Conditions Solvent System Temperature Range Notes
Form-P Melting compound at 135-145°C under reduced pressure, then adding to pre-cooled n-heptane Hydrocarbon solvents, preferably n-heptane Melting: 135-145°C; crystallization <40°C Stirring for 2-20 hours after addition
Form-L Similar to form-P with variations in solvent ratios and stirring times Hydrocarbon solvents, n-heptane preferred Below 40°C Used for specific polymorphic properties
Form-M Specific crystallization conditions not detailed Not specified Not specified Alternative polymorph with distinct characteristics

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
Alkylation of pyrazinyl amine 2-amino-5,6-diphenylpyrazine, isopropyl bromide, KOtBu, DMF 25-85 6 hours Heating to 80-85°C
Haloalcohol reaction l-chlorobutan-4-ol, 2-bromoacetic acid, K2CO3, acetonitrile 75-80 6 hours Followed by acidification
Esterification 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butanol, KOH, tert-butyl bromoacetate, toluene 0-30 2+ hours Addition at 0-5°C, then room temperature
Purification/crystallization Methanol, NaOH, HCl, ethyl acetate, n-heptane Reflux (methanol), 25-30 (crystallization) 3 hours (reflux), 10+ hours (crystallization) Multi-step solvent extraction and crystallization

Research Findings and Notes

  • The preparation method emphasizes controlled temperature conditions to ensure high purity and yield.
  • Use of hydrocarbon solvents, especially n-heptane, is preferred for crystallization to obtain stable polymorphs.
  • The process involves typical organic synthesis purification techniques such as extraction, filtration, activated carbon treatment, and controlled crystallization.
  • The compound is closely related to selexipag derivatives, and its preparation methods are derived from patented processes focusing on prostacyclin receptor agonists.
  • The crystalline forms impact the compound’s stability and bioavailability, relevant for pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O3/c1-22(2)32(18-12-13-19-34-21-26(33)35-29(3,4)5)25-20-30-27(23-14-8-6-9-15-23)28(31-25)24-16-10-7-11-17-24/h6-11,14-17,20,22H,12-13,18-19,21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQMNTRUQSTQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCOCC(=O)OC(C)(C)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

22.84 g of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol was dissolved in 160 ml of benzene and 10.73 g of tetra-n-butylammonium hydrogen sulfate and 160 ml of an aqueous 40% potassium hydroxide solution were added. While stirring vigorously under ice cooling, 10.73 g of tert-butyl bromoacetate was added dropwise so as to control the inner temperature within a range from 5 to 10° C. After stirring for 45 minutes, an ice bath was removed and the mixture was stirred at room temperature for one hour. The reaction solution was diluted with water and then extracted with diethyl ether. The extract was washed with water and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 21.70 g of the desired compound as a pale yellow oily substance.
Quantity
22.84 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
10.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.73 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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